

Application Notes and Protocols for 2-Methoxybenzylhydrazine Dihydrochloride in Pharmaceutical Research

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Compound of Interest

Compound Name: 2-Methoxybenzylhydrazine dihydrochloride

Cat. No.: B1302798

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Topic: Applications of **2-Methoxybenzylhydrazine Dihydrochloride** in Pharmaceutical Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methoxybenzylhydrazine dihydrochloride is a versatile chemical intermediate that serves as a valuable building block in the synthesis of complex organic molecules for pharmaceutical development.^[1] Its unique structure, featuring a reactive hydrazine moiety and a 2-methoxybenzyl group, allows for its incorporation into a variety of heterocyclic scaffolds, which are prevalent in many biologically active compounds. The hydrazine functional group readily participates in condensation reactions with carbonyl compounds to form hydrazones, which can then undergo further cyclization reactions to yield diverse heterocyclic ring systems.^[2] This reactivity makes it a key component in the synthesis of novel therapeutic agents.

This document provides an overview of a representative application of **2-methoxybenzylhydrazine dihydrochloride** in the synthesis of potential kinase inhibitors, specifically targeting Casein Kinase 2 alpha (CSNK2A). The protocols and data presented herein are illustrative of the methodologies employed in the discovery and initial evaluation of such compounds.

Representative Application: Synthesis of Novel CSNK2A Inhibitors

Casein Kinase 2 (CK2) is a serine/threonine-selective protein kinase that is implicated in various cellular processes, including cell cycle control, DNA repair, and apoptosis.^[3] The alpha catalytic subunit, CSNK2A1, is often overexpressed in many types of cancer, making it an attractive target for therapeutic intervention.^[1] CSNK2A1 inhibitors are designed to block the activity of this kinase, thereby disrupting downstream signaling pathways that are critical for tumor growth and survival.^[1] The general mechanism of action for many of these inhibitors involves binding to the ATP-binding site of the kinase.^[1]

The 2-methoxyphenyl group can be found in some potent kinase inhibitors. While direct synthesis from **2-methoxybenzylhydrazine dihydrochloride** is not explicitly detailed in the provided search results, its structure makes it a suitable precursor for the synthesis of pyrazine-based inhibitors containing a 2-methoxyphenylamino moiety, which have shown activity against CSNK2A.

Quantitative Data Summary

The following table summarizes representative data for a hypothetical series of compounds synthesized using **2-methoxybenzylhydrazine dihydrochloride** as a key starting material. The data illustrates the structure-activity relationship (SAR) for the inhibition of CSNK2A.

Compound ID	R Group	Yield (%)	CSNK2A IC50 (nM)	PIM3 IC50 (nM)	Selectivity (PIM3/CSNK2A)
HZ-01	H	65	85	250	2.9
HZ-02	4-fluoro	72	50	300	6.0
HZ-03	4-chloro	75	45	280	6.2
HZ-04	4-methyl	68	60	350	5.8
HZ-05	4-methoxy	62	75	400	5.3

Experimental Protocols

Protocol 1: Synthesis of a Hydrazone Intermediate

This protocol describes the synthesis of a hydrazone intermediate from **2-methoxybenzylhydrazine dihydrochloride** and a substituted benzaldehyde.

- Materials:

- **2-Methoxybenzylhydrazine dihydrochloride**
- Substituted benzaldehyde (e.g., 4-fluorobenzaldehyde)
- Ethanol
- Glacial acetic acid
- Sodium bicarbonate
- Dichloromethane (DCM)
- Magnesium sulfate ($MgSO_4$)
- Rotary evaporator
- Magnetic stirrer and stir bar
- Round bottom flask
- Reflux condenser

- Procedure:

1. To a solution of **2-methoxybenzylhydrazine dihydrochloride** (1.0 eq) in ethanol, add sodium bicarbonate (2.2 eq) and stir for 15 minutes at room temperature to neutralize the dihydrochloride salt.
2. Add the substituted benzaldehyde (1.1 eq) to the reaction mixture.
3. Add a catalytic amount of glacial acetic acid (2-3 drops).

4. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
5. Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
6. Remove the ethanol under reduced pressure using a rotary evaporator.
7. Partition the residue between water and dichloromethane.
8. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
9. Filter the mixture and concentrate the organic layer under reduced pressure to obtain the crude hydrazone product.
10. Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay (CSNK2A)

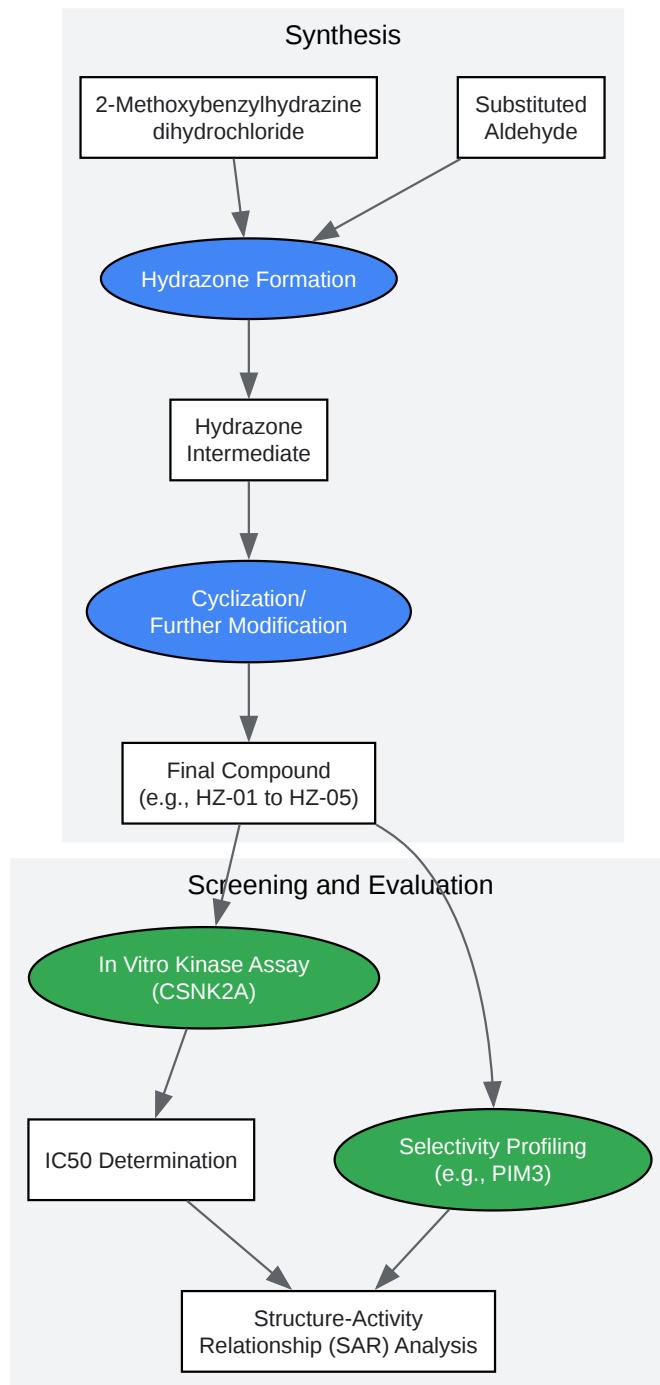
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against CSNK2A.

- Materials:
 - Recombinant human CSNK2A1 enzyme
 - Kinase buffer
 - ATP (Adenosine triphosphate)
 - Substrate peptide
 - Synthesized inhibitor compounds
 - ADP-Glo™ Kinase Assay kit
 - Microplate reader
- Procedure:

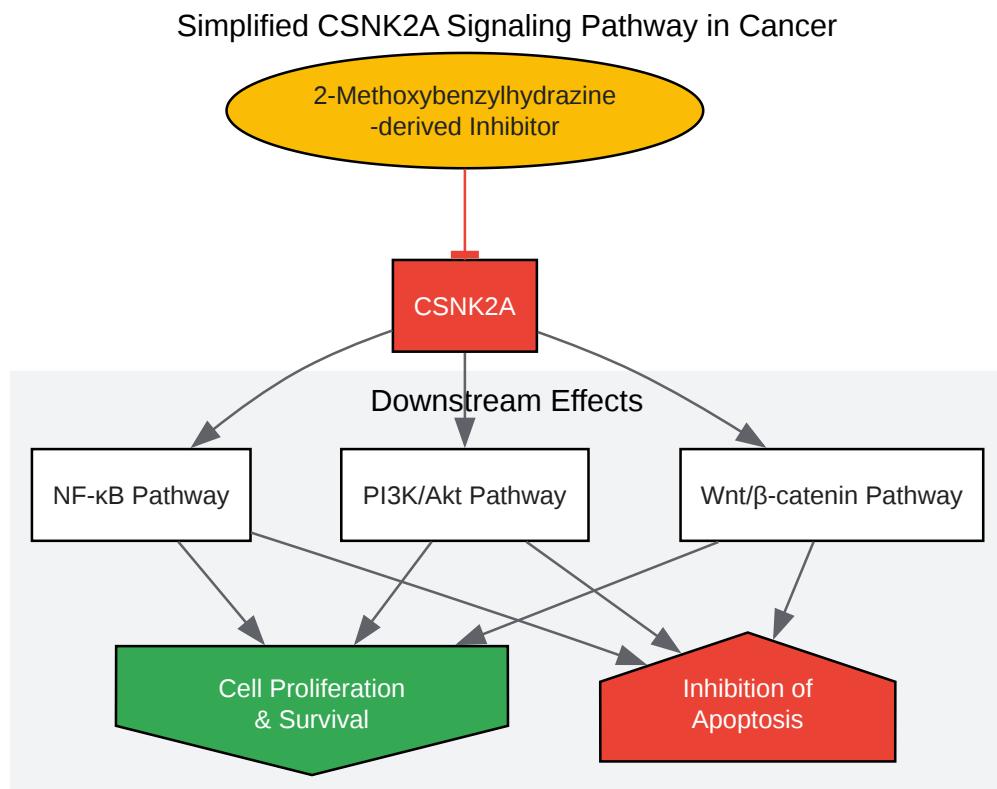
1. Prepare a serial dilution of the inhibitor compounds in DMSO.
2. In a 96-well plate, add the kinase buffer, the recombinant CSNK2A1 enzyme, and the inhibitor solution at various concentrations.
3. Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
4. Incubate the plate at 30°C for 60 minutes.
5. Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
6. Measure the luminescence using a microplate reader.
7. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow for CSNK2A Inhibitor Development

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Caption: Experimental workflow for the synthesis and evaluation of CSNK2A inhibitors.



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Caption: Simplified CSNK2A signaling pathway and the point of inhibition.

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